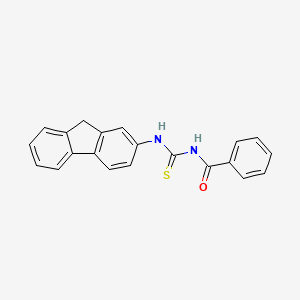

1-benzoyl-3-(9H-fluoren-2-yl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-benzoyl-3-(9H-fluoren-2-yl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The compound features a benzoyl group attached to a thiourea moiety, which is further connected to a fluorenyl group. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-benzoyl-3-(9H-fluoren-2-yl)thiourea can be synthesized through a multi-step process. One common method involves the reaction of 9H-fluoren-2-amine with benzoyl isothiocyanate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-3-(9H-fluoren-2-yl)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

Substitution: Various nucleophiles (amines, alcohols); reactions often occur in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiol, amine derivatives

Substitution: Corresponding substituted thiourea derivatives

Scientific Research Applications

Chemistry

Biology

Antimicrobial Activity: Studies have shown that thiourea derivatives, including 1-benzoyl-3-(9H-fluoren-2-yl)thiourea, exhibit antimicrobial properties against various bacterial and fungal strains.

Medicine

Anticancer Activity: The compound has been investigated for its potential anticancer properties, showing cytotoxic effects against certain cancer cell lines.

Industry

Mechanism of Action

The mechanism of action of 1-benzoyl-3-(9H-fluoren-2-yl)thiourea involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.

Pathways Involved: By inhibiting key enzymes, the compound can disrupt cellular processes such as DNA replication and repair, leading to cell death in cancer cells.

Comparison with Similar Compounds

1-benzoyl-3-(9H-fluoren-2-yl)thiourea can be compared with other thiourea derivatives to highlight its uniqueness:

Similar Compounds

1-benzoyl-3-(pyridin-2-yl)thiourea: Similar structure but with a pyridine ring instead of a fluorenyl group.

1-benzoyl-3-(trimethyl)phenyl thiourea: Contains a trimethylphenyl group instead of a fluorenyl group.

Uniqueness

Structural Features: The presence of the fluorenyl group in this compound imparts unique electronic and steric properties, enhancing its reactivity and biological activity compared to other thiourea derivatives.

Biological Activity: The compound’s specific structure allows it to interact with a broader range of biological targets, making it more versatile in its applications.

Biological Activity

1-Benzoyl-3-(9H-fluoren-2-yl)thiourea is a thiourea derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a benzoyl group and a fluorenyl moiety, has been studied for its antimicrobial, anti-inflammatory, and anticancer properties. This article delves into its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiourea functional group that is known for its diverse biological activities. The fluorenyl group contributes to its lipophilicity, potentially enhancing membrane permeability and bioactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiourea derivatives, including this compound. In particular, research indicates that thiourea compounds can exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. A study demonstrated that modified benzoylthiourea derivatives showed promising activity against Escherichia coli and Staphylococcus aureus, suggesting that this compound may share similar properties .

Table 1: Antimicrobial Activity of Thiourea Derivatives

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | TBD |

| Benzoylthiourea Derivative A | E. coli | 32 µg/mL |

| Benzoylthiourea Derivative B | S. aureus | 16 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory properties of thiourea derivatives have been explored in various studies. For instance, one research project evaluated the effects of a related thiourea compound in animal models of inflammation. It was found to significantly reduce inflammation without the ulcerogenic effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) . This suggests that this compound may also possess similar benefits, making it a candidate for further investigation in pain management therapies.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : Thioureas can inhibit key enzymes involved in bacterial cell wall synthesis or inflammatory pathways.

- Biofilm Disruption : Some derivatives have shown efficacy in disrupting microbial biofilms, enhancing their antimicrobial effectiveness against embedded bacteria .

- Cell Proliferation Modulation : There is evidence suggesting that thioureas may influence signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.

Case Studies

A notable study investigated the efficacy of various thiourea derivatives, including this compound, against multiple strains of bacteria and fungi. The results indicated that compounds with specific substitutions on the thiourea moiety exhibited enhanced antimicrobial properties compared to unsubstituted variants .

Another case study focused on the anti-inflammatory effects of related compounds in rodent models, demonstrating significant reductions in inflammatory markers without adverse effects typically associated with conventional NSAIDs .

Properties

IUPAC Name |

N-(9H-fluoren-2-ylcarbamothioyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2OS/c24-20(14-6-2-1-3-7-14)23-21(25)22-17-10-11-19-16(13-17)12-15-8-4-5-9-18(15)19/h1-11,13H,12H2,(H2,22,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURHJBXXGSRUGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=S)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.